molecular formula C7H13Cl2N3 B2718162 1-(4-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride CAS No. 1909316-56-8

1-(4-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B2718162
CAS No.: 1909316-56-8
M. Wt: 210.1
InChI Key: YGYPTQPHJOGTLP-UHFFFAOYSA-N
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Description

1-(4-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride is a dihydrochloride salt of a pyrimidine-derived amine. Such compounds are frequently utilized as intermediates in pharmaceutical synthesis due to their enhanced solubility and stability compared to free bases.

Properties

IUPAC Name

1-(4-methylpyrimidin-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-5-3-4-9-7(10-5)6(2)8;;/h3-4,6H,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYPTQPHJOGTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylpyrimidine and ethylamine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve additional purification steps to achieve high purity levels.

Chemical Reactions Analysis

1-(4-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.

    Major Products: The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Chemistry

1-(4-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride serves as a critical building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules.

Common Reactions :

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Capable of being reduced to form amines.
  • Substitution : Engages in substitution reactions where functional groups can be replaced.

Biology

In biological research, this compound has been studied for its interactions with biomolecules and potential therapeutic effects.

Biological Activity :

  • It interacts with specific enzymes and receptors, influencing metabolic pathways.
  • Ongoing research investigates its role in modulating cellular functions, potentially impacting disease mechanisms.

Medicine

The compound is under investigation for its potential as a pharmaceutical intermediate or active ingredient in drug development. Its pharmacological properties suggest possible applications in treating various diseases.

Therapeutic Potential :

  • Studies indicate that derivatives of this compound may exhibit anticancer activity and antimicrobial properties, making it a candidate for further drug development .

Case Study 1: Anticancer Activity

Research has demonstrated that compounds related to 1-(4-Methylpyrimidin-2-yl)ethan-1-amine exhibit cytotoxic effects against various cancer cell lines. For example, studies on sulfonamide derivatives have shown promising results against colon and breast cancer cells, suggesting that similar structures may have therapeutic applications .

Case Study 2: Antimicrobial Properties

In another study, derivatives of pyrimidine compounds were evaluated for their antibacterial and antifungal activities. The results indicated varying degrees of microbial inhibition depending on the substituents attached to the benzene ring, highlighting the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of 1-(4-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs, their molecular formulas, molecular weights (MW), and substituent differences:

Compound Name Molecular Formula MW Key Substituents Source
1-(4-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride (Target) (Estimated) C₇H₁₂Cl₂N₄ ~223.1 4-methylpyrimidinyl, ethanamine -
1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride C₈H₁₅Cl₂N₃ 224.13 2-propylpyrimidinyl, methanamine
1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride C₇H₁₀Cl₂FN₂ 213.08 3-fluoropyridinyl, ethanamine
2-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride C₇H₁₀Cl₂N₂ 193.07 2-chloropyridinyl, ethanamine
1-(3,5-Dimethoxyphenyl)piperidin-4-amine dihydrochloride C₁₁H₁₆Cl₂N₂O₂ 213.7 3,5-dimethoxyphenyl, piperidinyl
2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride C₈H₁₈Cl₂N₂ 223.16 4-methyl-THP, ethanamine

Key Observations :

  • Substituent Diversity : The target compound features a 4-methylpyrimidinyl group, distinguishing it from pyridine-based analogs (e.g., 3-fluoropyridinyl in or 2-chloropyridinyl in ). Pyrimidine derivatives generally exhibit distinct electronic and steric properties compared to pyridines, influencing binding interactions in biological systems.
  • Molecular Weight : The target’s estimated MW (~223.1) aligns with analogs like the 4-methyl-THP derivative (223.16, ), but differs significantly from smaller compounds like the 2-chloropyridinyl analog (193.07, ).

Physicochemical and Pharmacological Properties

  • Solubility : Dihydrochloride salts generally exhibit superior aqueous solubility compared to free bases. The methyl group in the target compound may enhance lipophilicity relative to fluorinated or chlorinated analogs (e.g., 213.08 MW compound in ), but the dihydrochloride counterion mitigates this effect.
  • Biological Activity: Pyrimidine derivatives are prevalent in drug discovery, often targeting enzymes or receptors.
  • Stability : The methyl substituent on the pyrimidine ring may confer greater metabolic stability compared to electron-withdrawing groups (e.g., chlorine in or fluorine in ).

Biological Activity

1-(4-Methylpyrimidin-2-yl)ethan-1-amine dihydrochloride, a pyrimidine derivative, has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological targets, influencing multiple pathways and exhibiting a range of pharmacological effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine ring substituted with a methyl group and an ethylamine side chain. This configuration is crucial for its biological interactions.

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, modulating their activity. Such interactions can lead to various biological effects, including anti-inflammatory, antibacterial, and potential anticancer properties. The exact molecular targets depend on the context of use and the specific biological system being studied .

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that pyrimidine derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

CompoundMIC (mg/mL)Active Against
1-(4-Methylpyrimidin-2-yl)ethan-1-amineTBDS. aureus, E. coli
2-(2-methylpyrimidin-4-yl)ethan-1-amine0.0039S. aureus
PA-10.025E. coli

Anticancer Activity

The potential anticancer activity of this compound is also noteworthy. Compounds in this class have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain derivatives have shown efficacy against breast cancer cell lines with IC50 values comparable to established chemotherapeutics like Olaparib .

Table 2: Anticancer Efficacy of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
1-(4-Methylpyrimidin-2-yl)ethan-1-amineMCF7 (Breast Cancer)TBDApoptosis induction
Compound 5eMCF718PARP inhibition

Case Studies

A notable study evaluated the biological activity of several pyrimidine derivatives, including the target compound, in various assays assessing their antibacterial and anticancer properties. The results demonstrated that modifications in the pyrimidine ring significantly affected the biological outcomes, emphasizing the importance of structural variations in drug design .

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsTemperatureYieldReference
Alkylation4-Methylpyrimidin-2-amine, ethyl chloroacetate, NaOH/ethanol70°C75%
ReductionH₂ (1 atm), 10% Pd/C, ethanolRT85%
Salt FormationHCl (conc.), anhydrous ethanol0–5°C95%

Q. Table 2. Stability Testing Parameters

ConditionTimeframeDegradation ProductsAnalytical Method
Acidic (0.1N HCl)24hN-dealkylated pyrimidineLC-HRMS
Oxidative (3% H₂O₂)48hPyrimidine N-oxideUV-Vis
Thermal (80°C)7 daysDimerization byproductsNMR

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